molecular formula C20H19BrN2O3 B11541092 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-methylfuran-2-yl)methylidene]butanehydrazide

2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-methylfuran-2-yl)methylidene]butanehydrazide

Cat. No.: B11541092
M. Wt: 415.3 g/mol
InChI Key: HGDDGIDJRAJGNQ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(5-methylfuran-2-yl)methylidene]butanehydrazide: is a complex organic compound with the following structural formula:

C21H19BrN2O4\text{C}_{21}\text{H}_{19}\text{BrN}_2\text{O}_4 C21​H19​BrN2​O4​

It consists of a butanehydrazide core with a naphthalene ring and a furan ring attached. The bromine atom is linked to the naphthalene ring, and the furan ring contains a methyl group. This compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve several steps. One possible approach is as follows:

    Bromination of Naphthalene: Start by brominating naphthalene to obtain 1-bromonaphthalene.

    Etherification: React 1-bromonaphthalene with an alcohol (e.g., methanol) to form the ether linkage, resulting in the desired compound.

Industrial Production: Industrial production methods may vary, but the key steps involve efficient bromination and etherification processes.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Reduction: Reduction reactions may yield different intermediates or products.

    Substitution: Substitution reactions can occur at the bromine atom or other functional groups.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Etherification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).

Major Products: The major products depend on reaction conditions. Potential products include substituted naphthalenes, furan derivatives, and hydrazides.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential pharmaceutical applications due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide

InChI

InChI=1S/C20H19BrN2O3/c1-3-17(20(24)23-22-12-15-10-8-13(2)25-15)26-18-11-9-14-6-4-5-7-16(14)19(18)21/h4-12,17H,3H2,1-2H3,(H,23,24)/b22-12+

InChI Key

HGDDGIDJRAJGNQ-WSDLNYQXSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC=C(O1)C)OC2=C(C3=CC=CC=C3C=C2)Br

Canonical SMILES

CCC(C(=O)NN=CC1=CC=C(O1)C)OC2=C(C3=CC=CC=C3C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.